Avanafil Metabolite M16
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Overview
Description
Avanafil metabolite M16 is a major inactive metabolite of avanafil, a phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. Avanafil is metabolized by the cytochrome P450 isoforms CYP3A4 and CYP2C to form this compound and avanafil metabolite M4 .
Preparation Methods
The preparation of avanafil involves several synthetic routes. One method starts with cytosine as the raw material, which reacts with side chain 3-chloro-4-methoxybenzyl halogen, N-(2-methylpyrimidine) methanamide, and S-hydroxymethyl pyrrolidine to produce avanafil . The process is simple, economical, and environmentally friendly, making it suitable for industrial production .
Chemical Reactions Analysis
Avanafil metabolite M16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Avanafil metabolite M16 has several scientific research applications:
Chemistry: It is used in the study of drug metabolism and the development of analytical methods for drug testing.
Biology: It helps in understanding the metabolic pathways of avanafil and its effects on biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of avanafil.
Industry: It is used in the quality control of avanafil production and in the development of new pharmaceuticals
Mechanism of Action
Avanafil metabolite M16 is an inactive metabolite and does not exert significant pharmacological effects. Avanafil, the parent compound, inhibits the cGMP-specific phosphodiesterase type 5, which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to the penis .
Comparison with Similar Compounds
Avanafil metabolite M16 can be compared with other similar compounds such as:
Sildenafil metabolite: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.
Tadalafil metabolite: Known for its longer duration of action compared to avanafil.
Vardenafil metabolite: Similar in action but with different pharmacokinetic properties.
This compound is unique due to its specific metabolic pathway and its role as an inactive metabolite, which distinguishes it from the active metabolites of other phosphodiesterase type 5 inhibitors .
Properties
Molecular Formula |
C23H26ClN7O5 |
---|---|
Molecular Weight |
515.96 |
IUPAC Name |
4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31) |
InChI Key |
PRFBRQCNRFBCHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avanafil metabolite M16 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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